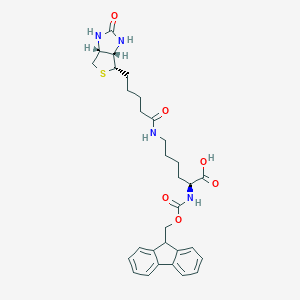

Fmoc-Lys(Biotin)-OH

Vue d'ensemble

Description

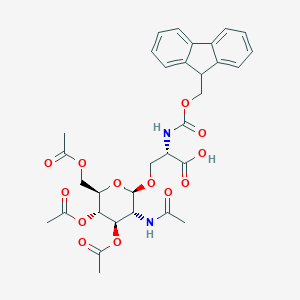

Fmoc-Lys(Biotin)-OH is a modified lysine derivative used for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes. The biotinylated peptides are detected using labeled avidin or streptavidin which tightly bind to biotin .

Synthesis Analysis

Fmoc-Lys(Biotin)-OH is synthesized for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes .Molecular Structure Analysis

The molecular formula of Fmoc-Lys(Biotin)-OH is C31H38N4O6S . Its molecular weight is 594.72 .Chemical Reactions Analysis

Fmoc-Lys(Biotin)-OH is a lysine derivative used for the preparation of biotin-labeled peptides by FMOC-SPPS . It is useful for preparing biotin-labeled peptides .Physical And Chemical Properties Analysis

Fmoc-Lys(Biotin)-OH is a white to slight yellow to beige powder . It is soluble in a mixture of DMF and DIPEA .Applications De Recherche Scientifique

Synthesis of Branched and Cyclic Peptides : Fmoc-Lys(Mmt)-OH, a derivative of Fmoc-Lys(Biotin)-OH, is used for the synthesis of branched and cyclic peptides. It is also useful for modifying peptides with dye labels, biotin, and other functional groups (Tong & Hong, 2001).

Labeling of Peptides : Fmoc-Lys(Biotin)-OH is utilized in strategies for labeling peptides. This is important for tracking peptide trafficking, binding studies, substrate specificity determination, and receptor cross-linking studies (Bibbs et al., 2000).

Supramolecular Gels : Fmoc-Lys(Fmoc)-OH, a variant of Fmoc-Lys(Biotin)-OH, is used in the creation of supramolecular hydrogels, which are widely employed in the biomedical field for their biocompatible and biodegradable properties (Croitoriu et al., 2021).

Peptide Ligation : The azido-protected version of Fmoc-Lys-OH is synthesized for peptide ligation applications, providing a method for condensing azido peptides with peptide thioesters (Katayama et al., 2008).

Radiolabeling of Peptides : Fmoc-lys(HYNIC-Boc)-OH, a precursor for solid-phase synthesis of labeled peptides, is used for 99mTc radiolabeling, enhancing the versatility of HYNIC for labeling peptides (Surfraz et al., 2007).

Preparation of Insulin Analogs : Fmoc-Lys(Pac)-OH is used in the preparation of novel semisynthetic insulin analogs, demonstrating the versatility of this compound in pharmaceutical synthesis (Žáková et al., 2007).

Development of Hydrogels for Biomedical Applications : Fmoc-Lys-Fmoc, a derivative of Fmoc-Lys(Biotin)-OH, is used to develop hydrogels for cell cultures, highlighting its potential in tissue engineering and regenerative medicine (Nita et al., 2022).

Synthesis of Fluorescently Labeled Glycopeptides : Fmoc-Lys-Dde-OH is used for the synthesis of fluorescently labeled glycopeptides, particularly in the context of biological evaluation (Kowalczyk et al., 2009).

Preparation of Antibodies : Fmoc-Lys(Biotin)-OH is used in the synthesis of biotin derivatives for antibody development, demonstrating its utility in immunological research (Papasarantos et al., 2010).

Labeling of Peptides with Biotin and Rhodamine : Fmoc-Lys(Biotin)-OH plays a role in the selective labeling of peptides with biotin and rhodamine, important for studying peptide interactions and functions (Chersi et al., 2000).

Safety And Hazards

Orientations Futures

Fmoc-Lys(Biotin)-OH is a promising compound for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes . The biotinylated peptides are widely used in biological detections in combination with enzyme-labeled or fluorescence-labeled avidin or streptavidin conjugates .

Relevant Papers The relevant papers retrieved indicate that Fmoc-Lys(Biotin)-OH is a modified lysine derivative for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes . The biotinylated peptides are detected using labeled avidin or streptavidin which tightly bind to biotin .

Propriétés

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIBQNGDYNGUEZ-OBXRUURASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452858 | |

| Record name | Fmoc-Lys(biotinyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Biotin)-OH | |

CAS RN |

146987-10-2 | |

| Record name | Fmoc-Lys(biotinyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

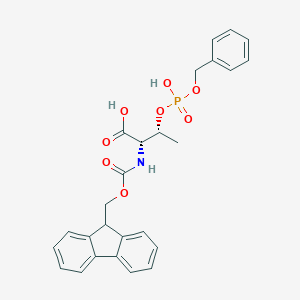

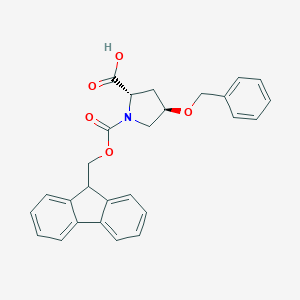

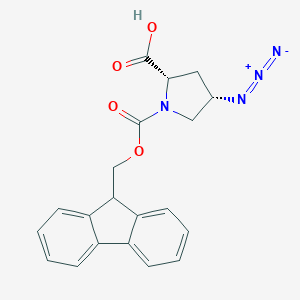

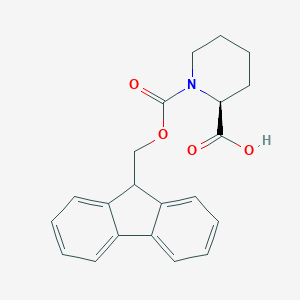

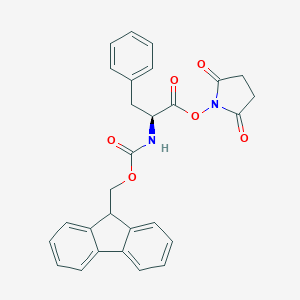

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.